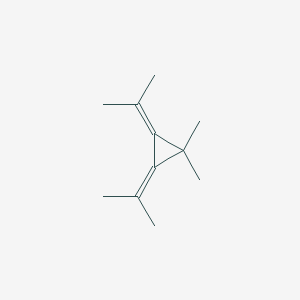
1,1-Dimethyl-2,3-di(propan-2-ylidene)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-2,3-di(propan-2-ylidene)cyclopropane, commonly known as DMDPC, is a cyclopropane derivative that has recently gained attention as a potential tool for scientific research. DMDPC is a non-competitive NMDA receptor antagonist, which means that it can block the activity of certain receptors in the brain. This property makes DMDPC an attractive option for studying the role of NMDA receptors in various physiological and pathological processes.
Mechanism Of Action
DMDPC acts as a non-competitive antagonist of NMDA receptors, which are involved in the regulation of synaptic plasticity and learning and memory. By blocking the activity of these receptors, DMDPC can alter the function of neural circuits and potentially influence various physiological processes.
Biochemical And Physiological Effects
DMDPC has been shown to have a range of effects on the brain and body, including reducing pain perception, decreasing anxiety, and impairing learning and memory. These effects are thought to be related to the drug's ability to block NMDA receptors and alter neural activity.
Advantages And Limitations For Lab Experiments
One advantage of using DMDPC in laboratory experiments is that it is a relatively specific and potent NMDA receptor antagonist, which can allow researchers to selectively target these receptors. However, DMDPC also has limitations, including its potential toxicity and the fact that it may have off-target effects on other receptors or systems.
Future Directions
There are several potential future directions for research on DMDPC and its effects on NMDA receptors. One area of interest is the drug's potential use in treating addiction and other psychiatric disorders. Additionally, further studies are needed to better understand the mechanisms of action of DMDPC and its potential side effects. Finally, there is a need for more research on the use of DMDPC in animal models to better understand its effects in vivo.
Synthesis Methods
The synthesis of DMDPC involves several steps, starting with the reaction of 2,3-dibromopropene with diisopropylamine to form a cyclic imine. This intermediate is then reduced with lithium aluminum hydride to yield the desired product, DMDPC. The overall process is relatively simple and can be performed on a small scale in a laboratory setting.
Scientific Research Applications
DMDPC has been used in several studies to investigate the role of NMDA receptors in various processes, including learning and memory, pain perception, and addiction. One study found that DMDPC could reduce the development of tolerance to opioid drugs, suggesting that NMDA receptors may play a role in the development of opioid addiction.
properties
CAS RN |
1781-49-3 |
|---|---|
Product Name |
1,1-Dimethyl-2,3-di(propan-2-ylidene)cyclopropane |
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
1,1-dimethyl-2,3-di(propan-2-ylidene)cyclopropane |
InChI |
InChI=1S/C11H18/c1-7(2)9-10(8(3)4)11(9,5)6/h1-6H3 |
InChI Key |
OUVVCPGFEIBUCG-UHFFFAOYSA-N |
SMILES |
CC(=C1C(=C(C)C)C1(C)C)C |
Canonical SMILES |
CC(=C1C(=C(C)C)C1(C)C)C |
synonyms |
1,2-Diisopropylidene-3,3-dimethylcyclopropane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




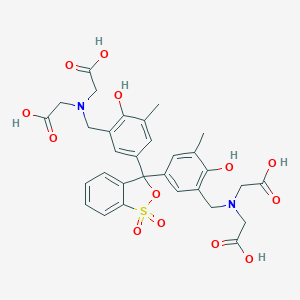

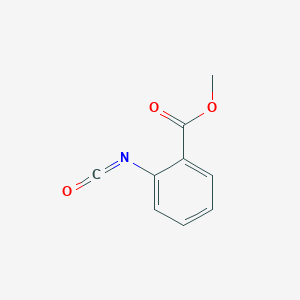

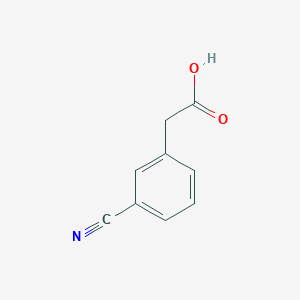
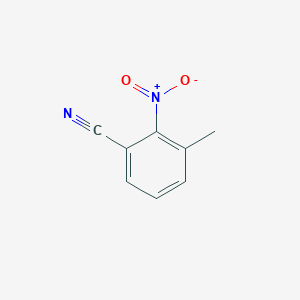
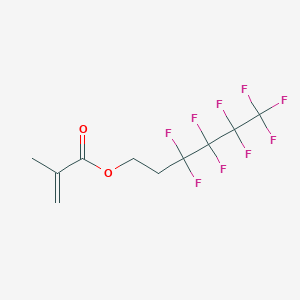

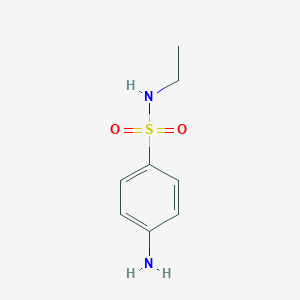

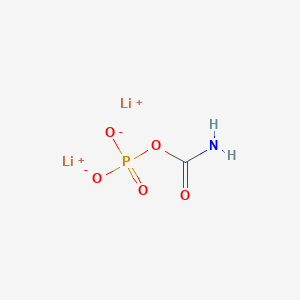
![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)
![2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene](/img/structure/B167925.png)